molecular formula C29H28N4O2S B2533209 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide CAS No. 1053078-17-3

2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B2533209
CAS No.: 1053078-17-3
M. Wt: 496.63
InChI Key: PEYGZZMOJASWER-UHFFFAOYSA-N
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Description

2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide is a complex organic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes an imidazo[1,2-c]quinazoline core, a phenyl group, and a butanamide moiety

Preparation Methods

The synthesis of 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

When compared to other similar compounds, 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide stands out due to its unique structural features and potential applications. Similar compounds include:

Properties

IUPAC Name

2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2S/c1-4-24(27(34)30-21-16-14-19(15-17-21)18(2)3)36-29-31-23-13-9-8-12-22(23)26-32-25(28(35)33(26)29)20-10-6-5-7-11-20/h5-18,24-25H,4H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYGZZMOJASWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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